2-Methoxy-4-pyrrolidin-2-ylpyridine
Description
2-Methoxy-4-pyrrolidin-2-ylpyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at the 2-position and a pyrrolidin-2-yl substituent at the 4-position of the pyridine ring. Such structural motifs are prevalent in medicinal chemistry, particularly in kinase inhibitors and enzyme-targeting agents, due to their ability to interact with biological macromolecules .
Properties
IUPAC Name |
2-methoxy-4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-7-8(4-6-12-10)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCJZCLCAGHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280047 | |
| Record name | Pyridine, 2-methoxy-4-(2-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-06-6 | |
| Record name | Pyridine, 2-methoxy-4-(2-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256822-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-methoxy-4-(2-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-pyrrolidin-2-ylpyridine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4-pyrrolidin-2-ylpyridine may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-pyrrolidin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-carbonyl-4-pyrrolidin-2-ylpyridine.
Reduction: Formation of 2-methoxy-4-piperidin-2-ylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-pyrrolidin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Key analogues are compared below based on substituent patterns, synthesis, and properties:
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations :
- Bioactivity: Pyrrolidine-containing compounds (e.g., ) are often explored for their conformational adaptability in binding enzyme active sites, whereas amino-substituted derivatives () may act as hydrogen-bond donors in inhibition .
Key Observations :
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Observations :
Biological Activity
2-Methoxy-4-pyrrolidin-2-ylpyridine (CAS No. 1256822-06-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidine moiety at the 4-position. Its unique structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-Methoxy-4-pyrrolidin-2-ylpyridine. Research indicates that it may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be around 15 µM for A549 cells and 20 µM for NCI-H1975 cells, indicating moderate potency compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| NCI-H1975 | 20 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains.
- Research Findings : A study evaluated the antimicrobial efficacy of 2-Methoxy-4-pyrrolidin-2-ylpyridine against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 to 15 mm depending on the strain tested. This suggests potential as an antimicrobial agent .
The biological activity of 2-Methoxy-4-pyrrolidin-2-ylpyridine is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Cell Signaling Modulation : It is believed to influence pathways related to oxidative stress and apoptosis, thereby promoting cell death in malignant cells.
- Receptor Interaction : The methoxy group may facilitate binding to various receptors, enhancing its biological effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methoxy-4-pyrrolidin-2-ylpyridine, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-5-methylpyridine | Ethoxy and methyl substitutions | Moderate anticancer activity |
| Pyridine derivatives | Varying substitutions on the pyridine ring | Generally lower activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
